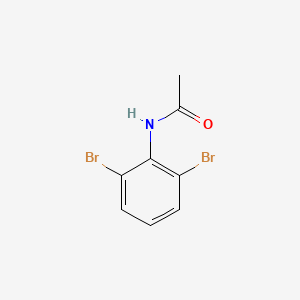![molecular formula C16H23NO3 B12289826 N-[2-[6-hydroxy-7-(2-hydroxyethyl)-2,3-dihydro-1H-inden-1-yl]ethyl]propanamide](/img/structure/B12289826.png)
N-[2-[6-hydroxy-7-(2-hydroxyethyl)-2,3-dihydro-1H-inden-1-yl]ethyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-N-[2-[2,3-DIHYDRO-6-HYDROXY-7-(2-HYDROXYETHYL)-1H-INDEN-1-YL]ETHYL]PROPANAMIDE is a complex organic compound with a unique structure that includes an indene moiety, hydroxyethyl groups, and a propanamide side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-[2-[2,3-DIHYDRO-6-HYDROXY-7-(2-HYDROXYETHYL)-1H-INDEN-1-YL]ETHYL]PROPANAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Indene Moiety: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Hydroxyethyl Groups: This step involves the addition of hydroxyethyl groups to the indene ring, which can be done using ethylene oxide under basic conditions.
Amidation Reaction: The final step involves the reaction of the intermediate with propanoyl chloride in the presence of a base to form the propanamide side chain.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-N-[2-[2,3-DIHYDRO-6-HYDROXY-7-(2-HYDROXYETHYL)-1H-INDEN-1-YL]ETHYL]PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The hydroxyethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
(S)-N-[2-[2,3-DIHYDRO-6-HYDROXY-7-(2-HYDROXYETHYL)-1H-INDEN-1-YL]ETHYL]PROPANAMIDE has several scientific research applications:
Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of (S)-N-[2-[2,3-DIHYDRO-6-HYDROXY-7-(2-HYDROXYETHYL)-1H-INDEN-1-YL]ETHYL]PROPANAMIDE involves its interaction with specific molecular targets. The hydroxy and amide groups can form hydrogen bonds with biological molecules, influencing their activity. The indene moiety can interact with hydrophobic regions of proteins, affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-5,6-Dihydroxy-2,3-dihydro-1H-indene-1-carboxylic acid
- 2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one
Uniqueness
(S)-N-[2-[2,3-DIHYDRO-6-HYDROXY-7-(2-HYDROXYETHYL)-1H-INDEN-1-YL]ETHYL]PROPANAMIDE is unique due to its combination of hydroxyethyl groups and a propanamide side chain, which confer specific chemical and biological properties not found in similar compounds.
This detailed article provides a comprehensive overview of (S)-N-[2-[2,3-DIHYDRO-6-HYDROXY-7-(2-HYDROXYETHYL)-1H-INDEN-1-YL]ETHYL]PROPANAMIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C16H23NO3 |
|---|---|
Poids moléculaire |
277.36 g/mol |
Nom IUPAC |
N-[2-[6-hydroxy-7-(2-hydroxyethyl)-2,3-dihydro-1H-inden-1-yl]ethyl]propanamide |
InChI |
InChI=1S/C16H23NO3/c1-2-15(20)17-9-7-12-4-3-11-5-6-14(19)13(8-10-18)16(11)12/h5-6,12,18-19H,2-4,7-10H2,1H3,(H,17,20) |
Clé InChI |
NHNKXHOSEOOXLP-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)NCCC1CCC2=C1C(=C(C=C2)O)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


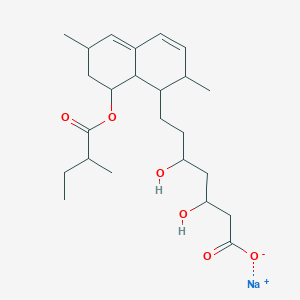
![4-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-one](/img/structure/B12289754.png)
![1,2-O-(1-methylethylidene)-4-C-[(phenylmethoxy)methyl]-3-O-(phenylmethyl)-L-Lyxofuranose](/img/structure/B12289764.png)
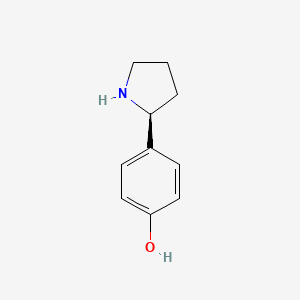
![(2Z)-1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindole;chloride](/img/structure/B12289782.png)

![(S)-alpha-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-formyl-5-(hydroxymethyl)-1H-pyrrole-1-hexanoic Acid](/img/structure/B12289787.png)
![Benzyl 2-(Acetylamino)-2-deoxy-3-O-[3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranosyl]-alpha-D-galactopyranoside](/img/structure/B12289792.png)
![[R-(R*,R*)]-N-(2-Hydroxy-1-phenylethyl)-2-methylbutanamide](/img/structure/B12289804.png)
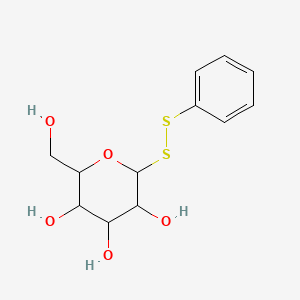
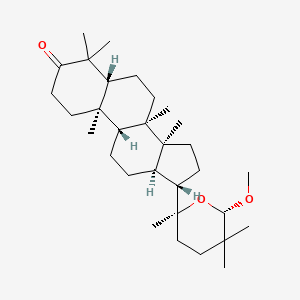
![2-(4-Aminopyrrolo[2,3-d]pyrimidin-7-yl)-5-[(4-chloro-3-fluorophenyl)-hydroxymethyl]oxolane-3,4-diol](/img/structure/B12289833.png)
![[1-chloro-3-[(9E,12E)-octadeca-9,12-dienoyl]oxypropan-2-yl] octadecanoate](/img/structure/B12289834.png)
